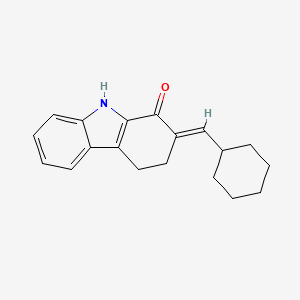

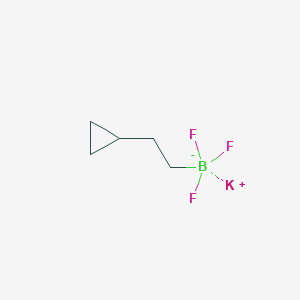

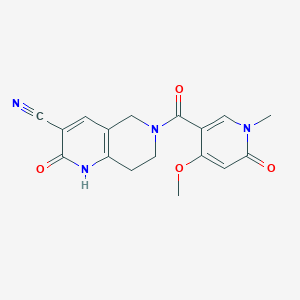

![molecular formula C10H9F3 B2496458 [(1R,2R)-2-(三氟甲基)环丙基]苯 CAS No. 31501-91-4](/img/structure/B2496458.png)

[(1R,2R)-2-(三氟甲基)环丙基]苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis methods for compounds involving cyclopropyl groups and trifluoromethylbenzene structures often rely on catalytic processes and specific reactions, including cycloaddition and palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations (Diercks & Vollhardt, 1986). Radical polymerization has also been used to synthesize related polymers with specific structural features (Moszner et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds similar to "[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene" often showcases interesting conformational characteristics due to the presence of cyclopropyl and trifluoromethyl groups. X-ray crystallography and NMR spectroscopy are common analytical techniques used to elucidate the structures of these molecules (Boechat et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl and trifluoromethyl groups include cycloaddition reactions, which are pivotal in synthesizing complex organic structures. The presence of these groups can influence the reactivity and outcome of chemical reactions (Gilbert, Heath, & Rodwell, 1989).

Physical Properties Analysis

The physical properties of compounds containing cyclopropyl and trifluoromethyl groups, such as solubility, melting points, and boiling points, are influenced by the molecular structure and the presence of these functional groups. Detailed physical property analysis requires experimental data specific to the compound of interest.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other chemicals, are determined by the functional groups present in the molecule. For instance, the trifluoromethyl group can impart unique reactivity patterns due to its electron-withdrawing nature, affecting the compound's overall chemical behavior (Arimori & Shibata, 2015).

科学研究应用

催化三氟甲基化

由Arimori & Shibata(2015)进行的研究探讨了使用2-环丙基-1-(三氟甲基)苯并[b]噻吩三氟甲磺酸盐对芳基和烯基硼酸的催化三氟甲基化。这一过程在室温下对各种底物实现了良好至高产率,突显了其在三氟甲基化合物合成中的潜力(Arimori & Shibata, 2015)。

环丙烷裂解和芳构化

Pati & Liu(2012)报道了银催化的1-(2,2-二甲基环丙基)甲基酮的环化反应,产生1,2,4-三取代苯。这个反应涉及环丙烷裂解,然后是芳构化步骤,展示了环丙烷化学中的创新方法(Pati & Liu, 2012)。

合成和结构表征

Duan等人(2017)使用亲核加成反应合成了手性双二茂铁基修饰的双(酰基硫脲)对映体。他们的研究包括结构表征和在抗肿瘤活性中的潜在应用,表明这类化合物在药物化学中的多功能性(Duan et al., 2017)。

芳烃和杂环芳烃的三氟甲基化

Mejía & Togni(2012)描述了甲基三氧化铼作为芳香族和杂环芳香族化合物三氟甲基化的催化剂。这项研究有助于理解亲电性三氟甲基化,在有机合成中是一个关键过程(Mejía & Togni, 2012)。

环状单体的聚合

Moszner等人(1999)研究了1,3-双[(1-烷氧羰基-2-乙烯环丙烷-1-基)羧基]苯的自由基聚合。他们的研究增加了对聚合物化学的了解,特别是在创造坚硬、透明、交联聚合物的背景下(Moszner et al., 1999)。

环丙基共轭1,2-二酮的光化学

Kelder, Cerfontain, & Wielen(1977)研究了环丙基共轭1,2-二酮的光化学,这些化合物在特定条件下会发生光解。这项研究对理解有机化合物中环丙基团的光化学行为具有重要意义(Kelder, Cerfontain, & Wielen, 1977)。

未来方向

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene” and similar compounds may have significant potential for future research and applications. The activation of the C–F bond in organic synthesis is a challenging task and constitutes a promising area for future research .

属性

IUPAC Name |

[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPWAYGGNPOMGQ-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

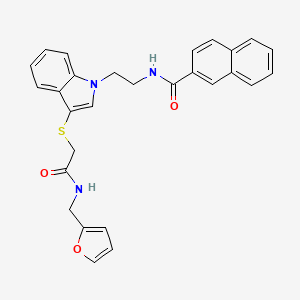

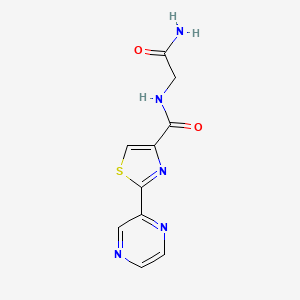

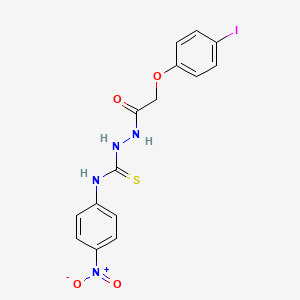

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)

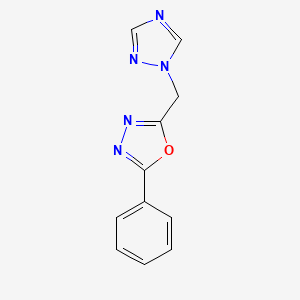

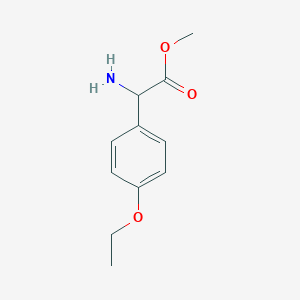

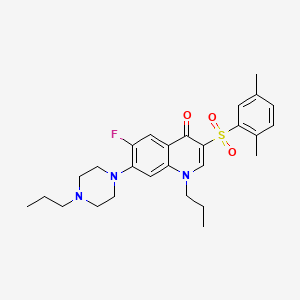

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)